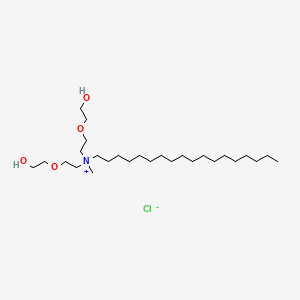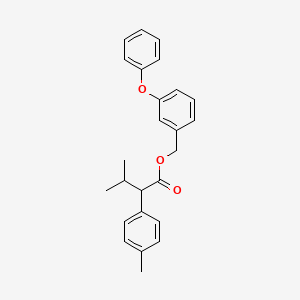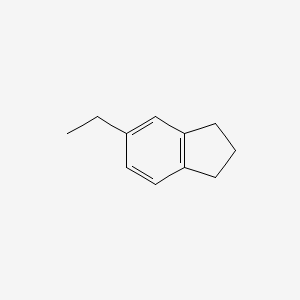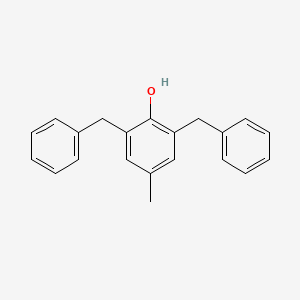
2,6-Dibenzyl-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibenzyl-4-methylphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two benzyl groups and a methyl group attached to a phenolic ring. This compound is known for its antioxidant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzyl-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows: [ \text{C}_7\text{H}_8\text{O} + 2 \text{C}7\text{H}7\text{Cl} \rightarrow \text{C}{21}\text{H}{20}\text{O} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as alumina can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
2,6-Dibenzyl-4-methylphenol has several applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential neuroprotective effects due to its antioxidant properties.
Medicine: Research is ongoing to explore its potential use in preventing oxidative stress-related diseases.
Industry: It is used as a stabilizer in the production of plastics and rubber.
作用機序
The antioxidant activity of 2,6-Dibenzyl-4-methylphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, preventing them from catalyzing the formation of free radicals.
類似化合物との比較
2,6-Di-tert-butyl-4-methylphenol: Known for its strong antioxidant properties and used as a food additive.
2,6-Diisobornyl-4-methylphenol: Exhibits similar antioxidant activity and is used in medical research for its neuroprotective effects.
Uniqueness: 2,6-Dibenzyl-4-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
特性
CAS番号 |
6627-39-0 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC名 |
2,6-dibenzyl-4-methylphenol |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-13,22H,14-15H2,1H3 |
InChIキー |
QLNWUMDSXZTTRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CC2=CC=CC=C2)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


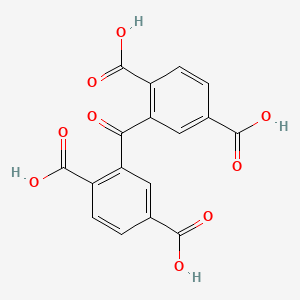
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)



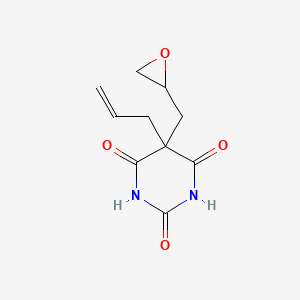
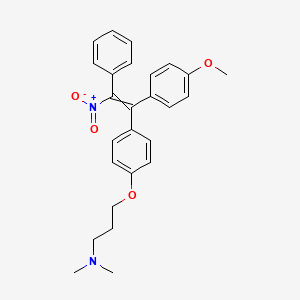
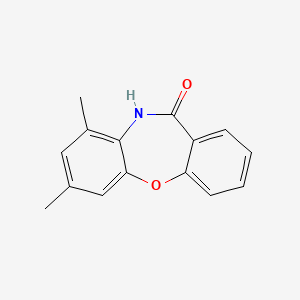
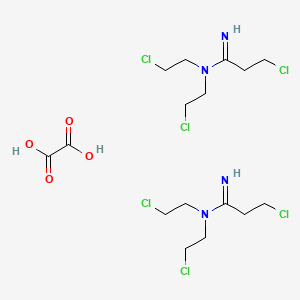
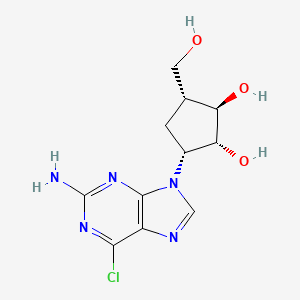
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
